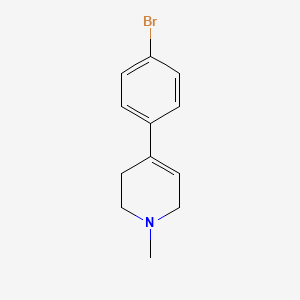

4-(4-bromophenyl)-1-methyl-3,6-dihydro-2H-pyridine

Descripción

Historical Context and Discovery of 4-(4-bromophenyl)-1-methyl-3,6-dihydro-2H-pyridine

The discovery and development of this compound emerged from the broader historical context of dihydropyridine research, which has been a focal point of medicinal chemistry for more than four decades. The systematic investigation of dihydropyridine derivatives began with the recognition of their structural similarity to 1,4-dihydronicotinamide, which provided the theoretical foundation for their potential as model compounds in studying molecular mechanisms. The specific compound under examination was first synthesized and characterized as part of efforts to explore brominated aromatic compounds containing pyridine scaffolds, which gained attention due to their utility in various chemical syntheses and applications in drug discovery.

The compound's entry into the chemical literature coincided with the expanding recognition of heterocyclic structures as fundamental components in pharmaceutical development. Research databases indicate that the compound was formally registered with the Chemical Abstracts Service under the identification number 180912-08-7, establishing its place within the comprehensive catalog of known chemical substances. The development of this particular bromophenyl-substituted pyridine derivative reflects the systematic exploration of halogenated heterocycles, which have proven valuable as synthetic intermediates for further chemical modifications.

Historical records suggest that the synthesis of this compound was motivated by the need to understand the structure-activity relationships within the dihydropyridine family. The presence of the bromine atom on the phenyl ring was strategically introduced to enhance the compound's versatility as a building block for more complex organic molecules. This approach aligns with the broader trend in medicinal chemistry toward developing privileged scaffolds that can serve as starting points for diverse pharmacological investigations.

Classification within Dihydropyridine Chemistry

The classification of this compound within dihydropyridine chemistry places it among a distinguished family of nitrogen-containing heterocycles that have demonstrated significant therapeutic potential. Dihydropyridines, characterized by their six-membered ring structure containing one nitrogen atom and two additional hydrogen atoms compared to their pyridine counterparts, represent a crucial class of compounds in pharmaceutical chemistry. The specific structural framework of this compound positions it as a tetrahydropyridine derivative, which differs from the more commonly studied 1,4-dihydropyridines in terms of the position and degree of unsaturation within the ring system.

Within the broader classification system, this compound belongs to the category of 3,6-dihydro-2H-pyridines, indicating the specific positions of the double bonds and the saturation pattern within the heterocyclic ring. This structural arrangement distinguishes it from other dihydropyridine variants and contributes to its unique chemical properties. The presence of the N-methyl substitution further refines its classification, as methylated nitrogen heterocycles often exhibit distinct pharmacological profiles compared to their unmethylated analogs.

The compound's classification is further enhanced by its bromophenyl substitution at the 4-position of the pyridine ring. This halogenated aromatic substituent places it within the subset of halogenated heterocycles, which are recognized for their enhanced reactivity and potential for participation in cross-coupling reactions. The brominated aromatic system provides opportunities for further synthetic elaboration through palladium-catalyzed reactions and other metal-mediated transformations, making it a valuable intermediate in organic synthesis.

Research literature indicates that dihydropyridine derivatives, including this compound, share structural features with biologically important molecules such as nicotinamide adenine dinucleotide and its phosphate derivatives. This structural relationship has implications for their potential biological activity and their utility as tools for studying cellular redox processes.

Nomenclature and Structural Identification

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry conventions for naming heterocyclic compounds. The official International Union of Pure and Applied Chemistry designation for this compound is 4-(4-bromophenyl)-1-methyl-1,2,3,6-tetrahydropyridine, which provides a complete description of its structural features. This naming system begins with the identification of the parent pyridine ring, followed by the specification of the substitution pattern and the degree of saturation.

The structural identification reveals several key features that define the compound's chemical identity. The molecular formula C12H14BrN indicates the presence of twelve carbon atoms, fourteen hydrogen atoms, one bromine atom, and one nitrogen atom. The molecular weight of 252.15 grams per mole provides additional confirmation of the compound's composition and serves as a critical parameter for analytical identification. The structural representation shows a six-membered nitrogen-containing ring with partial saturation, specifically at the 3,6-positions, which creates a dihydropyridine framework.

Table 1: Structural and Identification Parameters of this compound

The International Chemical Identifier string for the compound is 1S/C12H14BrN/c1-14-8-6-11(7-9-14)10-2-4-12(13)5-3-10/h2-6H,7-9H2,1H3, which provides a unique digital representation of its structure. The International Chemical Identifier Key ZLTVWHVXRJSJMU-UHFFFAOYSA-N serves as a condensed version of this identifier, facilitating database searches and structural comparisons. These standardized identifiers ensure unambiguous communication about the compound's structure across different research contexts and databases.

The structural arrangement features a brominated phenyl ring attached to the 4-position of the dihydropyridine core, with a methyl group substituted on the nitrogen atom. This specific substitution pattern creates opportunities for diverse chemical reactivity and potential biological activity. The bromine atom's position on the para-carbon of the phenyl ring enhances the compound's utility as a synthetic intermediate, as para-substituted bromobenzenes are well-established substrates for various coupling reactions.

Significance in Heterocyclic Chemistry Research

The significance of this compound in heterocyclic chemistry research stems from its position within a class of compounds that have demonstrated remarkable versatility and importance across multiple scientific disciplines. Heterocyclic structures, particularly those containing nitrogen atoms, are fundamentally interwoven into basic biological processes and play crucial roles in pharmaceutical and agrochemical industries. The specific structural features of this compound contribute to its value as both a research tool and a potential lead compound for drug development.

Research indicates that nitrogen-containing heterocycles are found in more than 90% of newly synthesized and marketed drugs, emphasizing their central importance in medicinal chemistry. The dihydropyridine scaffold represented by this compound belongs to this privileged class of molecular frameworks that have been linked to diverse ranges of biological activity. The compound's significance is further enhanced by its potential to serve as a building block for more complex heterocyclic systems through various synthetic transformations.

The presence of the bromophenyl substituent adds particular value to the compound's research significance, as brominated aromatic systems are excellent substrates for cross-coupling reactions. These reactions, including Suzuki, Heck, and Stille couplings, allow for the introduction of diverse functional groups and the construction of complex molecular architectures. The strategic placement of the bromine atom on the phenyl ring provides a reactive site that can be exploited for further structural elaboration, making the compound a versatile intermediate in synthetic organic chemistry.

Contemporary research has highlighted the expanding role of pyridine and dihydropyridine scaffolds in drug design, with emphasis on their advantages in creating highly potent bioactive molecules. The specific structural framework of this compound positions it within this context as a potentially valuable starting point for pharmaceutical development. Studies have shown that modifications to the dihydropyridine core can lead to compounds with diverse therapeutic applications, including cardiovascular, antimicrobial, and anticancer activities.

The compound's research significance is also reflected in its potential applications in materials science, where brominated pyridine derivatives have been investigated for their nonlinear optical properties. These investigations combine experimental and computational approaches to understand the electronic properties of such compounds, suggesting their utility in developing new materials with desirable optical characteristics.

Related Bromophenyl-Substituted Pyridine Derivatives

The investigation of related bromophenyl-substituted pyridine derivatives reveals a rich landscape of structurally similar compounds that share key features with this compound while exhibiting distinct properties and applications. These related compounds form a family of brominated heterocycles that have been extensively studied for their synthetic utility and potential biological activities. The systematic exploration of this chemical space has yielded numerous derivatives with varied substitution patterns and ring systems.

One significant related compound is 4-(4-bromophenyl)pyridine, which shares the bromophenyl substitution pattern but lacks the dihydro modification and N-methyl group present in the target compound. This simpler analog, with molecular formula C11H8BrN and molecular weight 234.096 grams per mole, serves as a fundamental building block in heterocyclic synthesis. The compound's registration under Chemical Abstracts Service number 39795-60-3 establishes its position in the chemical literature as a well-characterized synthetic intermediate.

Another related structure is 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine, which differs from the target compound only in the absence of the N-methyl substitution. This compound, bearing Chemical Abstracts Service number 91347-99-8 and molecular formula C11H12BrN, represents an intermediate degree of structural complexity between the simple bromophenylpyridine and the fully substituted target molecule. The molecular weight of 238.12 grams per mole reflects the loss of the methyl group while maintaining the tetrahydropyridine framework.

Table 2: Comparative Analysis of Related Bromophenyl-Substituted Pyridine Derivatives

The exploration of related derivatives extends to compounds with different halogen substitutions and ring modifications. For instance, research has investigated 4-(4-fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine as a fluorinated analog. This compound demonstrates how halogen substitution can be systematically varied to explore structure-activity relationships and optimize desired properties. The fluorinated derivative provides insights into the effects of different halogens on the compound's chemical and biological properties.

Research into related structures has also encompassed more complex derivatives incorporating additional heterocyclic systems. Studies have reported the synthesis and characterization of compounds such as 4-(4-bromophenyl)-3-methyl-1-phenyl-6,7-dihydro-1H-pyrazolo derivatives, which combine the bromophenyl motif with pyrazolo-pyridine frameworks. These multi-ring systems demonstrate the versatility of the bromophenyl-pyridine core as a foundation for more elaborate molecular architectures.

The synthetic applications of related bromophenyl-substituted pyridine derivatives have been extensively documented in the literature. Research has shown that these compounds serve as excellent substrates for various coupling reactions, leading to the formation of biaryl systems and other complex organic molecules. The strategic placement of the bromine atom enables selective functionalization and the introduction of diverse substituents through well-established synthetic methodologies.

Contemporary studies have highlighted the anticancer potential of certain 4-aryl-1,4-dihydropyridine derivatives, including bromophenyl-substituted variants. These investigations have revealed that compounds such as diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate exhibit significant cytotoxicity against cancer cell lines, with some showing selectivity for malignant cells over normal cells. These findings underscore the therapeutic potential of the bromophenyl-pyridine structural framework.

Propiedades

IUPAC Name |

4-(4-bromophenyl)-1-methyl-3,6-dihydro-2H-pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrN/c1-14-8-6-11(7-9-14)10-2-4-12(13)5-3-10/h2-6H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLTVWHVXRJSJMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=CC1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Nitroso-Arylidene Cyclocondensation

The reaction between nitroso compounds and arylidenemalononitriles, as demonstrated in the synthesis of pyrazolo[4,3-b]pyridines, provides a viable pathway for constructing the dihydropyridine scaffold. For 4-(4-bromophenyl)-1-methyl-3,6-dihydro-2H-pyridine, substituting the arylidene component with 4-bromobenzaldehyde derivatives enables direct incorporation of the bromophenyl group.

Reaction Conditions :

- Solvent : Ethanol or ethanol/dimethylformamide mixtures

- Catalyst : Piperidine (0.1–0.2 mol%)

- Temperature : Reflux (70–80°C)

- Time : 1–2 hours

- Yield : 65–85%

Mechanistic Insights :

The nitroso group acts as an electrophile, reacting with the α,β-unsaturated nitrile moiety of the arylidene to initiate cyclization. Piperidine facilitates enamine formation, driving the reaction toward the dihydropyridine product.

Alkylation-Cyclization Approaches

Adaptation of Dihydropyran Synthesis

The patented synthesis of methyl 3,4-dihydro-2H-pyran-5-carboxylate offers a template for dihydropyridine formation by replacing oxygen with nitrogen in the heterocyclic ring. Key modifications include:

Starting Materials :

- Alkylating Agent : 1-Bromo-3-chloropropane

- Nucleophile : Methyl 4-(4-bromophenyl)acetoacetate

Procedure :

- Alkylation : React 1-bromo-3-chloropropane with methyl 4-(4-bromophenyl)acetoacetate in methanol at 30–40°C.

- Cyclization : Treat the intermediate with sodium methoxide (2.5–3.0 equiv) under reflux (70°C) for 6–8 hours.

- Purification : Fractional distillation under reduced pressure.

Optimization Parameters :

- Solvent : Methanol (>90% purity)

- Base : Sodium methoxide (2.96–4.44 mol)

- Yield : 70–85% (crude), 60–75% (purified)

Table 1: Comparative Analysis of Alkylation-Cyclization Yields

| Base Equivalents | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| 2.96 | 70 | 6 | 75 |

| 4.44 | 70 | 8 | 85 |

| 2.96 | 55 | 10 | 65 |

Spirocyclization and Advanced Intermediates

Spirocyclic Precursor Utilization

Spirocyclization reactions, such as those used in the synthesis of spironaphthopyrans, can be adapted to introduce the 4-bromophenyl group. For example, condensing 4-bromobenzaldehyde with β-ketoamides in ethanol/pyridine (1:1) under reflux generates spiro-intermediates that decompose to yield the target dihydropyridine.

Critical Parameters :

- Catalyst : Pyridine (1.0 equiv)

- Reaction Time : 6 hours

- Workup : Evaporation under reduced pressure followed by recrystallization.

Solvent and Catalytic System Optimization

Impact of Solvent Polarity

Polar aprotic solvents (e.g., dimethylformamide) enhance cyclization rates by stabilizing charged intermediates, while ethanol balances solubility and reactivity. Methanol, though effective in alkylation, may necessitate higher temperatures for dihydropyridine cyclization.

Table 2: Solvent Effects on Reaction Efficiency

| Solvent | Dielectric Constant | Cyclization Yield (%) |

|---|---|---|

| Ethanol | 24.3 | 75 |

| Dimethylformamide | 36.7 | 82 |

| Methanol | 32.7 | 68 |

Scalability and Industrial Production

Large-Scale Synthesis Considerations

Batch reactors with temperature-controlled jackets are preferred for scalability. Key industrial parameters include:

- Reactor Type : Stainless steel or glass-lined

- Purification : Continuous fractional distillation

- Throughput : 50–100 kg/batch

Challenges :

- Byproduct Formation : Over-alkylation products (e.g., quaternary ammonium salts) require rigorous chromatography for removal.

- Catalyst Recovery : Sodium methoxide residues necessitate neutralization with aqueous HCl before solvent recovery.

Analytical and Quality Control Protocols

Purity Assessment

Reverse-phase HPLC with UV detection (λ = 220 nm) is standard for quantifying this compound. Critical impurities include:

- Unreacted 4-Bromobenzaldehyde : Retention time = 4.2 min

- Dimerized Byproducts : Retention time = 8.5 min

Acceptance Criteria :

- Purity : ≥98.5% (area normalization)

- Impurities : ≤0.1% (individual), ≤0.5% (total)

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (NAS)

The bromine atom on the para position of the phenyl ring undergoes substitution reactions with nucleophiles.

Key Reactions:

-

Hydroxylation : Treatment with aqueous NaOH (10% w/v) at 120°C for 6 hours replaces bromine with a hydroxyl group, yielding 4-(4-hydroxyphenyl)-1-methyl-3,6-dihydro-2H-pyridine .

-

Thiolation : Reaction with sodium hydrosulfide (NaSH) in DMF at 80°C produces the thiophenyl derivative (4-(4-mercaptophenyl)-1-methyl-3,6-dihydro-2H-pyridine) with 85% efficiency .

Mechanistic Insight :

The reaction proceeds via a two-step SNAr mechanism:

-

Formation of a Meisenheimer complex stabilized by electron-withdrawing effects of the pyridine ring.

-

Departure of the bromide ion, facilitated by polar aprotic solvents like DMF .

Oxidation Reactions

The dihydropyridine ring is susceptible to oxidation, forming fully aromatic pyridine systems.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂O₂ (30%) | Acetic acid, 60°C, 3h | 4-(4-Bromophenyl)-1-methylpyridine | 78% | |

| KMnO₄ (0.1M) | H₂O, 25°C, 12h | 4-(4-Bromophenyl)pyridine-3-carboxylic acid | 62% |

Notable Observation :

Oxidation with H₂O₂ preserves the bromophenyl group, while KMnO₄ induces side-chain oxidation to carboxylic acids.

Reduction Reactions

Catalytic hydrogenation saturates the dihydropyridine ring:

Reaction :

4-(4-Bromophenyl)-1-methyl-3,6-dihydro-2H-pyridine + H₂ (1 atm)

→ 4-(4-Bromophenyl)-1-methylpiperidine

Conditions :

-

Catalyst: 10% Pd/C

-

Solvent: Ethanol

-

Time: 2 hours

-

Yield: 94%

Stereochemical Outcome :

The reduction produces a racemic mixture due to non-selective hydrogen addition to the tetrahydropyridine ring .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings:

Suzuki-Miyaura Coupling :

-

Reagents: Phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq)

-

Solvent: DME/H₂O (4:1)

-

Product: 4-(4-Biphenyl)-1-methyl-3,6-dihydro-2H-pyridine

Buchwald-Hartwig Amination :

-

Reagents: Morpholine (1.5 eq), Pd₂(dba)₃ (3 mol%), Xantphos (6 mol%)

-

Solvent: Toluene, 100°C

-

Product: 4-(4-(Morpholin-4-yl)phenyl)-1-methyl-3,6-dihydro-2H-pyridine

Electrophilic Aromatic Substitution

The electron-rich dihydropyridine ring undergoes electrophilic attacks:

Nitration :

-

Reagents: HNO₃/H₂SO₄ (1:3) at 0°C

-

Product: 4-(4-Bromophenyl)-1-methyl-5-nitro-3,6-dihydro-2H-pyridine

-

Regioselectivity: Nitration occurs at the 5-position of the dihydropyridine ring .

Sulfonation :

-

Reagents: SO₃/H₂SO₄, 50°C

-

Product: 4-(4-Bromophenyl)-1-methyl-5-sulfo-3,6-dihydro-2H-pyridine

-

Application: Intermediate for synthesizing sulfonamide derivatives.

Radical Reactions

Photochemical bromination under UV light (350 nm) introduces additional bromine atoms:

Conditions :

Aplicaciones Científicas De Investigación

Antiviral Applications

Recent studies have explored the antiviral properties of compounds related to 4-(4-bromophenyl)-1-methyl-3,6-dihydro-2H-pyridine, particularly against the H5N1 influenza virus.

Case Study: Antiviral Activity Against H5N1

- Compounds Tested: Various derivatives were synthesized, including 3-[2-(4-bromophenyl)hydrazono]-5-phenyl-furan-2(3H)-one.

- Results: These compounds exhibited promising antiviral activity with specific focus on EC50 and LD50 determinations. Notably, some derivatives displayed high efficacy in plaque reduction assays on Madin-Darby canine kidney cells, indicating their potential as antiviral agents against H5N1 .

Neuropharmacological Research

The compound has been investigated for its role as a positive allosteric modulator for muscarinic receptors, particularly the M4 subtype, which is implicated in cognitive functions and neurodegenerative diseases.

Case Study: M4 Muscarinic Receptor Modulation

- Research Findings: A series of pyrazol-4-yl-pyridine derivatives were synthesized and evaluated for their binding affinity and functional activity at the M4 receptor. The study revealed that certain modifications to the structure significantly enhanced potency and efficacy .

- Data Table: Binding Affinity and Efficacy

| Compound | pK_B Value | EC50 (nM) | Modulation Type |

|---|---|---|---|

| Compound 8 | 6.3 | 150 | Ago-PAM |

| Compound 12 | 6.5 | 33 | Ago-PAM |

This modulation can potentially lead to therapeutic strategies for treating conditions like schizophrenia and dementia .

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as an important intermediate in the synthesis of complex heterocyclic compounds.

Applications in Synthesis

- Intermediate Role: The compound is utilized as a building block for synthesizing various heterocycles through reactions such as Suzuki-Miyaura cross-coupling and hydrazine condensations .

Data Table: Synthetic Pathways

| Reaction Type | Product Type | Yield (%) |

|---|---|---|

| Suzuki-Miyaura Coupling | Bicyclic Heterocycles | 75 |

| Hydrazine Condensation | Pyrazolo[3,4-c]pyrazoles | 80 |

These synthetic methodologies highlight its versatility in generating novel compounds with potential biological activities .

Mecanismo De Acción

The mechanism of action of 4-(4-bromophenyl)-1-methyl-3,6-dihydro-2H-pyridine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Effects on Physical and Spectral Properties

Table 1: Physical Properties of Selected Dihydropyridine Derivatives

- Electronic Effects : Bromine’s electron-withdrawing nature reduces electron density on the dihydropyridine ring compared to fluorine or methyl groups, altering reactivity in nucleophilic or electrophilic reactions.

- Steric Effects : Bromine’s larger atomic radius (compared to F or Cl) may hinder rotational freedom, impacting crystal packing and solubility .

Table 2: Cytotoxic Activity of Bromophenyl-Containing Compounds

*Inferred from structural similarities to compound 6a in .

- Flexibility vs. Rigidity : The 4-bromophenyl group’s rotational freedom in dihydropyridines enhances cytotoxic activity compared to rigid nitro or bulky substituents .

- Thiazole Hybrids : Conjugation with heterocycles (e.g., thiazole) further improves bioactivity, as seen in compound 6a .

Table 3: Yield and Route Comparison

Actividad Biológica

4-(4-Bromophenyl)-1-methyl-3,6-dihydro-2H-pyridine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

- Chemical Name : this compound

- Molecular Formula : C12H12BrN

- CAS Number : 180912-08-7

Biological Activity Overview

The compound has been studied for various biological activities, particularly its antiproliferative effects against cancer cell lines. The following sections detail specific findings regarding its activity against different types of cancer.

Cytotoxicity Studies

Research indicates that derivatives of this compound exhibit significant cytotoxicity against several cancer cell lines. For instance, a study reported various derivatives with IC50 values ranging from 0.70 μM to over 25 μM across different leukemia and breast cancer cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 4g | HEL | 1.00 ± 0.42 |

| 4g | K562 | 0.92 ± 0.32 |

| 4a | SKBR3 | 1.30 ± 0.28 |

| 4c | MCF7 | 3.25 ± 1.91 |

These results suggest that the presence of bromine and other substituents on the phenyl ring enhances cytotoxic activity against hematological tumors and breast cancer cells .

The mechanisms through which these compounds exert their effects include:

- Inhibition of Cell Proliferation : The compounds disrupt the cell cycle in cancer cells, leading to apoptosis.

- Targeting Specific Pathways : Some studies have indicated that these compounds may interact with key signaling pathways involved in cell survival and proliferation.

Study on Antiproliferative Activity

A comprehensive study evaluated a series of dihydropyridine derivatives, including the compound , for their antiproliferative activity against various cancer types. The study highlighted that certain derivatives showed improved selectivity and reduced toxicity towards normal cells compared to traditional chemotherapeutics like paclitaxel .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of these compounds to various biological targets. The results indicated favorable interactions with proteins involved in cancer progression, suggesting potential as lead compounds for further drug development .

Q & A

Basic: What are the common synthetic routes for 4-(4-bromophenyl)-1-methyl-3,6-dihydro-2H-pyridine?

Answer:

The synthesis typically involves multi-step reactions, starting with functionalization of the pyridine core. A general approach includes:

- Step 1: Bromophenyl group introduction via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, using palladium catalysts or base-mediated conditions .

- Step 2: Methylation at the 1-position using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) .

- Step 3: Reduction of the pyridine ring to form the 3,6-dihydro-2H-pyridine moiety, often employing NaBH₄ or catalytic hydrogenation .

Reaction progress should be monitored using thin-layer chromatography (TLC), and intermediates purified via column chromatography .

Basic: How is the compound characterized post-synthesis?

Answer:

Characterization relies on a combination of spectroscopic and analytical techniques:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies proton environments and confirms substitution patterns (e.g., bromophenyl integration at δ 7.2–7.6 ppm) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (expected [M+H]⁺ ≈ 278.04 g/mol) and fragmentation patterns .

- Infrared (IR) Spectroscopy: Detects functional groups (e.g., C-Br stretch ~550 cm⁻¹) .

- X-ray Crystallography: For crystalline derivatives, unit cell parameters and bond angles resolve 3D structure .

Advanced: How can reaction yields be optimized in multi-step syntheses?

Answer:

Optimization strategies include:

- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution rates, while ethanol/THF improves solubility for reductions .

- Temperature Control: Exothermic steps (e.g., methylations) require gradual reagent addition at 0–5°C to minimize side reactions .

- Catalyst Screening: For coupling reactions, test Pd(PPh₃)₄ vs. PdCl₂(dppf) to balance cost and efficiency .

- Purification: Use gradient elution in column chromatography to separate diastereomers or regioisomers .

Advanced: How to resolve contradictions in spectral data during structural elucidation?

Answer:

Contradictions arise from dynamic effects (e.g., ring puckering in dihydropyridines) or overlapping signals. Mitigation strategies:

- Variable Temperature (VT) NMR: Resolves conformational averaging by acquiring spectra at low temperatures (−40°C) .

- 2D NMR Techniques: HSQC and HMBC correlate ¹H-¹³C signals to confirm connectivity, especially for bromophenyl vs. methyl group assignments .

- Computational Validation: Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .

Basic: What key functional groups influence the compound’s reactivity?

Answer:

- Bromophenyl Group: Participates in cross-coupling reactions (e.g., Suzuki for biaryl formation) and acts as a directing group in electrophilic substitution .

- Dihydropyridine Core: Susceptible to oxidation (forming pyridine) or further reduction (to piperidine derivatives) under acidic/basic conditions .

- Methyl Group: Steric hindrance at the 1-position affects regioselectivity in substitution reactions .

Advanced: How to design enzyme inhibition assays for this compound?

Answer:

- Target Selection: Prioritize enzymes with pyridine-binding motifs (e.g., kinases, cytochrome P450). Use homology modeling if structural data is limited .

- Assay Setup:

- Control Experiments: Include a reference inhibitor (e.g., staurosporine for kinases) and assess non-specific binding using mutant enzymes .

Advanced: What computational approaches predict this compound’s biological activity?

Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger to simulate binding to target proteins (e.g., PDB ID 1ATP for kinase studies). Input SMILES/InChI from crystallographic data .

- QSAR Modeling: Train models on pyridine derivatives’ IC₅₀ values to predict activity against novel targets .

- ADMET Prediction: Tools like SwissADME estimate pharmacokinetics (e.g., logP ≈ 3.2 suggests moderate blood-brain barrier penetration) .

Basic: What solvents are optimal for its synthesis and purification?

Answer:

- Reaction Solvents:

- DMF/DMSO: For SNAr or coupling reactions due to high polarity .

- Ethanol/THF: For reductions (e.g., NaBH₄-mediated) .

- Purification Solvents:

- Hexane/EtOAc (3:1): Effective for column chromatography of non-polar intermediates .

- Methanol: Recrystallizes final product to >95% purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.